molecular formula C7H12N2O B1528361 N-(2-cyanoethyl)-N-ethylacetamide CAS No. 4271-91-4

N-(2-cyanoethyl)-N-ethylacetamide

Cat. No. B1528361
CAS RN: 4271-91-4
M. Wt: 140.18 g/mol
InChI Key: FUPJECGLLNCKMB-UHFFFAOYSA-N
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Description

“N-(2-cyanoethyl)-N-ethylacetamide” would be a compound that contains a cyanoethyl group (-C2H4-CN) and an ethylacetamide group (CH3-CO-NH-CH2-CH3). The cyanoethyl group is often used in organic synthesis due to its polarity and reactivity . Ethylacetamide is a type of amide, which are commonly found in many drugs and biological compounds .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to have polar characteristics due to the presence of the cyano group and the amide group. These groups are capable of forming hydrogen bonds, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

In general, compounds containing cyano groups can undergo a variety of reactions, including nucleophilic addition and reduction reactions. Amides, on the other hand, can participate in hydrolysis and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of polar cyano and amide groups would likely make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Green Chemistry Synthesis

N-(2-cyanoethyl)-N-ethylacetamide plays a role in green chemistry approaches for synthesizing 2-substituted 1,2,3-triazoles and 4-amino-5-cyanopyrazole derivatives using eco-friendly energy sources like microwave and ultrasound irradiation. This method demonstrates the compound's utility in creating more environmentally sustainable chemical processes (Al‐Zaydi, 2009).

Antimicrobial Agents

The compound has been utilized as a precursor in the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety. These compounds have shown promising results as antimicrobial agents, highlighting the compound's contribution to developing new treatments for microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antitumor Activity

Research indicates that derivatives of this compound have been synthesized and evaluated for their antitumor activity. Some of these derivatives have shown inhibitory effects on various cancer cell lines, suggesting the compound's potential as a building block for anticancer agents (Albratty, El-Sharkawy, & Alam, 2017).

Molecular Imprinting

This compound has been investigated for enhancing molecular imprinted polymers used as organic fillers on bagasse cellulose fibers. This application demonstrates its relevance in developing materials with specific biological evaluations and computational calculations, offering insights into its utility in material science (Fahim & Abu-El Magd, 2021).

Synthesis of Heterocyclic Compounds

It serves as a key precursor in the synthesis of polyfunctionally substituted heterocyclic compounds. These compounds have diverse applications, including their use in pharmacological research to explore new therapeutic agents (Shams, Mohareb, Helal, & Mahmoud, 2010).

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Generally, compounds containing cyano groups can be toxic and should be handled with care .

properties

IUPAC Name

N-(2-cyanoethyl)-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9(7(2)10)6-4-5-8/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPJECGLLNCKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298724
Record name N-(2-Cyanoethyl)-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4271-91-4
Record name N-(2-Cyanoethyl)-N-ethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4271-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Cyanoethyl)-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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